2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 4-position with a 4-fluorophenyl group and at the 5-position with a 1H-indol-3-yl moiety. A thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2S/c1-33-19-12-8-17(9-13-19)28-23(32)15-34-25-30-29-24(31(25)18-10-6-16(26)7-11-18)21-14-27-22-5-3-2-4-20(21)22/h2-14,27H,15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFASAVGIBAFIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide represents a class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 383.4 g/mol. The structure contains a triazole ring, an indole moiety, and various aromatic substituents, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain triazole derivatives exhibit IC50 values comparable to established chemotherapeutics such as doxorubicin . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 4.36 | |
| Compound B | MCF7 (Breast Cancer) | 5.12 | |
| Compound C | A549 (Lung Cancer) | 3.85 |
Antifungal Properties
The 1,2,4-triazole scaffold is well-known for its antifungal activity. Compounds within this class have been shown to inhibit the growth of various fungi by disrupting ergosterol synthesis, a crucial component of fungal cell membranes . Research indicates that derivatives similar to our compound exhibit potent antifungal effects against resistant strains.
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Candida albicans | 0.125 | |
| Compound E | Aspergillus niger | 0.250 | |
| Compound F | Cryptococcus neoformans | 0.500 |
Antimicrobial Effects
In addition to anticancer and antifungal activities, triazole compounds have demonstrated broad-spectrum antimicrobial properties. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for treating infections caused by resistant bacterial strains .
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound G | Staphylococcus aureus | 0.062 | |
| Compound H | Escherichia coli | 0.125 | |
| Compound I | Pseudomonas aeruginosa | 0.250 |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural features. Modifications at specific positions on the triazole ring or side chains can enhance or diminish activity. For instance:
- Electron-donating groups on the phenyl rings significantly increase activity against cancer cells.
- The presence of halogen atoms (like fluorine) has been associated with improved potency against certain pathogens due to increased lipophilicity and better membrane penetration .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives where one compound demonstrated an IC50 value of 3.85 µM against A549 lung cancer cells while maintaining low toxicity in normal cell lines . This highlights the potential for selective targeting in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related 1,2,4-triazole derivatives:
Key Structural and Functional Insights:
Core Modifications :
- The 1,2,4-triazole ring is a common scaffold, but substituents at the 4- and 5-positions dictate target specificity. For example:
Acetamide Substituents :
- The 4-methoxyphenyl group in the target compound and 6r/6m () improves solubility and metabolic stability compared to alkyl chains (e.g., VUAA1’s 4-ethylphenyl) .
- Fluorine in the target’s R1 group could enhance membrane permeability and bioavailability due to its electronegativity and small size .
Biological Activity Trends :
- Orco Modulators : Pyridinyl substituents (VUAA1, OLC15) are critical for ion channel activity, while indole or thiophene groups (target compound, 6m) correlate with anti-inflammatory effects .
- Selectivity : The combination of 4-fluorophenyl and indole in the target compound may confer unique selectivity profiles compared to chlorophenyl (6r) or thiophene (6m) analogs .
Research Findings and Hypotheses
Structural parallels to VUAA1 ( ) hint at possible ion channel modulation, though indole’s bulkiness may reduce Orco affinity compared to pyridinyl groups .
Synthetic Feasibility :
- The synthesis likely follows established routes for 1,2,4-triazole-thioacetamides, such as nucleophilic substitution of triazole-thiols with α-halogenated acetamides (see ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
